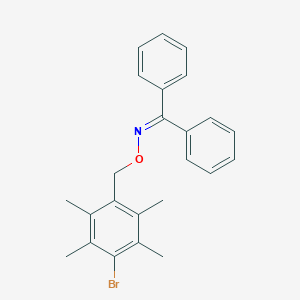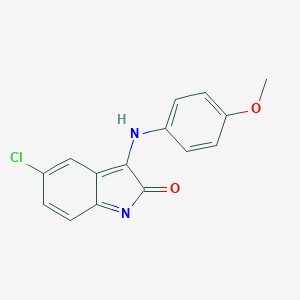
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, also known as 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one, is a synthetic compound with a wide range of applications in scientific research. It is a member of the indole family, which are compounds found in many natural products and have been studied extensively for their medicinal properties. 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.
科学的研究の応用
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of compounds. It has also been used in the study of the pharmacological effects of compounds, such as in the study of the effects of drugs on the body. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been used in the study of the synthesis and metabolism of compounds, as well as in the study of the structure and function of proteins.
作用機序
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one is believed to act as an agonist at the 5-HT2A serotonin receptor. This receptor is found in the brain and is involved in the regulation of mood, appetite, and sleep. It is believed that 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one binds to this receptor, activating it and causing the release of serotonin, which has a variety of effects on the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one have been studied extensively. It has been shown to have a variety of effects on the body, including an increase in serotonin levels, an increase in dopamine levels, and an increase in norepinephrine levels. Additionally, 5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has been found to have an anxiolytic effect, an antidepressant effect, and an anti-inflammatory effect.
実験室実験の利点と制限
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one has several advantages and limitations when used in
合成法
5-Chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one can be synthesized using a variety of methods. One such method is the condensation reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide. The reaction produces 5-chloro-3-(4-methoxy-phenylimino)-1,3-dihydro-indol-2-one and sodium acetate as the primary products. Other methods of synthesis include the reaction of 4-methoxy-phenylimino-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as potassium hydroxide, and the reaction of 4-methoxy-phenyl-acetic acid with 5-chloro-3-hydroxy-1,3-dihydro-indol-2-one in the presence of a base, such as sodium hydroxide.
特性
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)imino-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-11-5-3-10(4-6-11)17-14-12-8-9(16)2-7-13(12)18-15(14)19/h2-8H,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIBAMIHMSMHOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)Cl)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

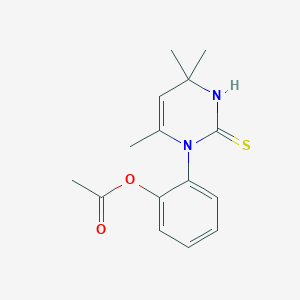
![2-[2-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B392631.png)
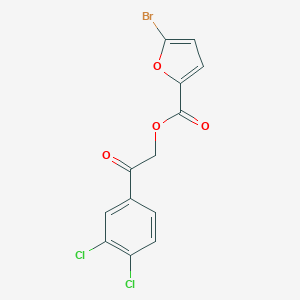
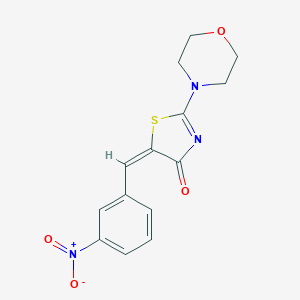
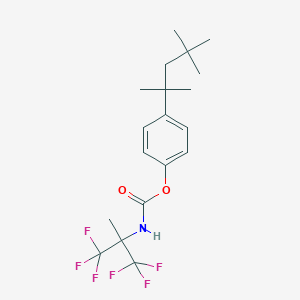
![Ethyl {4-[(4,4-dimethyl-2,6-dioxocyclohexyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-2-methoxyphenoxy}acetate](/img/structure/B392642.png)

![N-(5-Ethylsulfanyl-[1,3,4]thiadiazol-2-yl)-2-(9-methyl-9H-1,3,4,9-tetraaza-fluor](/img/structure/B392644.png)



![1-(4-Bromophenyl)-3-[4-(2-chlorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392654.png)
![3,6-diamino-N-(2-bromophenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B392655.png)
